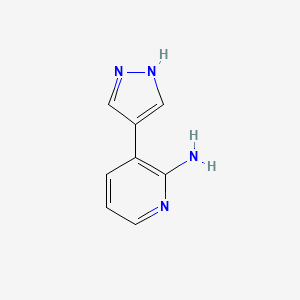

3-(1H-pyrazol-4-yl)-pyridin-2-ylamine

説明

BenchChem offers high-quality 3-(1H-pyrazol-4-yl)-pyridin-2-ylamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(1H-pyrazol-4-yl)-pyridin-2-ylamine including the price, delivery time, and more detailed information at info@benchchem.com.

特性

分子式 |

C8H8N4 |

|---|---|

分子量 |

160.18 g/mol |

IUPAC名 |

3-(1H-pyrazol-4-yl)pyridin-2-amine |

InChI |

InChI=1S/C8H8N4/c9-8-7(2-1-3-10-8)6-4-11-12-5-6/h1-5H,(H2,9,10)(H,11,12) |

InChIキー |

UCJVYJKWMXUOHT-UHFFFAOYSA-N |

正規SMILES |

C1=CC(=C(N=C1)N)C2=CNN=C2 |

製品の起源 |

United States |

Foundational & Exploratory

3-(1H-pyrazol-4-yl)-pyridin-2-ylamine synthesis pathway

An In-Depth Technical Guide to the Synthesis of 3-(1H-pyrazol-4-yl)-pyridin-2-ylamine

Authored by: Gemini, Senior Application Scientist

Introduction

The 3-(1H-pyrazol-4-yl)-pyridin-2-ylamine scaffold is a significant pharmacophore in modern medicinal chemistry. Its structural arrangement, featuring a hydrogen bond donor (amine) and acceptor (pyridine nitrogen) in proximity, along with the versatile pyrazole moiety, makes it a privileged structure for interacting with various biological targets. Notably, derivatives of this core have been investigated as potent inhibitors of several protein kinases, which are crucial regulators of cellular processes. Aberrant kinase activity is implicated in numerous diseases, including cancer and inflammatory disorders, making inhibitors of this class highly sought after in drug discovery.[1][2] For instance, the pyrazolyl-pyridine core is central to the design of c-Jun N-terminal kinase (JNK) inhibitors and Transforming Growth Factor-β (TGF-β) type I receptor inhibitors.[1][2]

This guide provides a comprehensive overview of a robust and widely applicable synthetic pathway for constructing 3-(1H-pyrazol-4-yl)-pyridin-2-ylamine. We will delve into the strategic choices behind the synthesis, provide detailed experimental protocols for the preparation of key precursors, and explore the intricacies of the core coupling reaction. The methodologies described herein are grounded in established chemical principles and are designed to be both reliable and scalable for researchers in academic and industrial settings.

Retrosynthetic Analysis

A logical approach to designing the synthesis of 3-(1H-pyrazol-4-yl)-pyridin-2-ylamine is through retrosynthetic analysis. The primary disconnection strategy involves breaking the C-C bond between the pyridine and pyrazole rings. This disconnection is best achieved via a palladium-catalyzed cross-coupling reaction, with the Suzuki-Miyaura coupling being a particularly effective and versatile choice.[3] This leads to two key precursor molecules: a 2-aminopyridine functionalized with a leaving group (such as a halogen) at the 3-position, and a pyrazole functionalized with a boronic acid or a boronic ester at the 4-position.

Caption: Retrosynthetic analysis of the target molecule.

Synthesis of Key Precursors

The success of the overall synthesis hinges on the efficient preparation of the two primary building blocks.

Synthesis of 2-Amino-3-halopyridines

2-Amino-3-halopyridines are crucial intermediates. While 2-aminopyridine is commercially available and inexpensive, its direct halogenation can lead to a mixture of products. A more controlled approach is often necessary. One common method involves the nitration of 2-aminopyridine, followed by halogenation and subsequent reduction of the nitro group. However, a more direct route starts from 2-aminopyridine, proceeds through bromination, and then uses the resulting 2-amino-5-bromopyridine to direct nitration to the 3-position.[4] Alternative syntheses can also be employed, such as cyclization reactions of open-chain nitrile precursors.[5][6]

Experimental Protocol: Synthesis of 2-Amino-3-bromopyridine (Illustrative)

A multi-step synthesis starting from 2-aminopyridine is often employed to achieve the desired 3-bromo-substituted product with good regioselectivity.

Step 1: Synthesis of 2-Amino-5-bromopyridine

-

Dissolve 2-aminopyridine in a suitable organic solvent such as dimethylformamide.

-

Slowly add liquid bromine to the solution at a controlled rate, maintaining the reaction temperature around 50°C.[4]

-

After the reaction is complete (monitored by TLC), the mixture is worked up to isolate 2-amino-5-bromopyridine.[4]

Step 2: Synthesis of 2-Amino-5-bromo-3-nitropyridine

-

To the 2-amino-5-bromopyridine, slowly add a mixture of concentrated nitric acid and concentrated sulfuric acid at a controlled temperature.

-

Heat the reaction mixture to approximately 110-120°C for several hours.[4]

-

After completion, the reaction is carefully quenched and the product is isolated.

Step 3: Reduction of the Nitro Group and Removal of the 5-Bromo Group (Debromination)

-

The 2-amino-5-bromo-3-nitropyridine can then be subjected to catalytic hydrogenation. This will simultaneously reduce the nitro group to an amine and remove the bromo group, which is often not the desired outcome.

-

A more controlled approach is to first perform the Suzuki coupling with the 2-amino-3-nitro-5-bromopyridine and then reduce the nitro group in a later step. For the purpose of obtaining 2-amino-3-bromopyridine, a different synthetic route might be more direct, such as those starting from 2-chloropyridine derivatives.

Note: The synthesis of specific 2-amino-3-halopyridines can be complex due to regioselectivity issues. Researchers should consult specific literature procedures for optimized conditions.[7]

Synthesis of Pyrazole-4-boronic Acid Pinacol Ester

Pyrazole-4-boronic acid and its esters are versatile reagents in cross-coupling reactions.[8] The pinacol ester is often preferred due to its enhanced stability and ease of handling compared to the free boronic acid. A common route to this intermediate begins with a halogenated pyrazole, such as 4-iodopyrazole or 4-bromopyrazole.

Experimental Protocol: Synthesis of Pyrazole-4-boronic Acid Pinacol Ester [9]

This protocol is adapted from a patented procedure for the synthesis of pyrazole-4-boronic acid pinacol ester, which offers high purity and yield.

Step 1: Synthesis of 1-Boc-4-pyrazole Pinacol Borate

-

In a reaction vessel, combine 1-Boc-4-halogenopyrazole (e.g., 1-Boc-4-iodopyrazole), bis(pinacolato)diboron, and a palladium catalyst such as [1,1'-bis(diphenylphosphino)ferrocene]dichloropalladium(II) (PdCl₂(dppf)).[9]

-

Add a solution of an alkali metal weak acid salt, such as potassium acetate, in a suitable solvent system (e.g., dioxane, isopropanol/water).[9]

-

Heat the reaction mixture to a temperature between 25-110°C until the starting material is consumed (monitored by TLC or GC-MS).

-

Upon completion, cool the reaction, perform an aqueous work-up, and extract the product with an organic solvent. Purify the crude product to obtain 1-Boc-4-pyrazole pinacol borate.

Step 2: Deprotection to Yield Pyrazole-4-boronic Acid Pinacol Ester

-

Place the purified 1-Boc-4-pyrazole pinacol borate into a reaction flask.

-

Heat the solid to a molten state (around 180°C) until gas evolution (CO₂ and isobutylene from the Boc group) ceases.[9]

-

Cool the reaction mixture to room temperature.

-

Add petroleum ether to the resulting solid and stir to form a slurry.

-

Filter the solid, wash with petroleum ether, and dry under vacuum to yield pure pyrazole-4-boronic acid pinacol ester. The product can be characterized by ¹H NMR spectroscopy.[9]

The Core Suzuki-Miyaura Coupling Reaction

With both precursors in hand, the final step is the construction of the C-C bond between the two heterocyclic rings using the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction is one of the most powerful and widely used methods for forming biaryl and bi-heteroaryl linkages.[3][10]

Mechanistic Overview

The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving a palladium(0) species as the active catalyst.

-

Oxidative Addition: The active Pd(0) catalyst reacts with the 2-amino-3-halopyridine, inserting into the carbon-halogen bond to form a Pd(II) complex.

-

Transmetalation: A base activates the boronic acid ester, forming a boronate species. This species then transfers the pyrazole group to the Pd(II) complex, replacing the halide.

-

Reductive Elimination: The two organic groups on the palladium complex (the aminopyridinyl and the pyrazolyl) couple and are eliminated from the metal center, regenerating the Pd(0) catalyst and forming the final product.

Caption: Catalytic cycle of the Suzuki-Miyaura reaction.

Key Reaction Parameters and Optimization

The efficiency of the Suzuki-Miyaura coupling is highly dependent on the choice of catalyst, ligand, base, and solvent.

| Parameter | Options | Rationale & Considerations |

| Palladium Catalyst | Pd(PPh₃)₄, PdCl₂(dppf), Pd(OAc)₂, Pd₂ (dba)₃ | Pre-catalysts that can be reduced in situ to Pd(0) are common. The choice depends on the reactivity of the substrates. For heteroaryl couplings, catalysts with specialized ligands are often superior.[11][12] |

| Ligand | PPh₃, dppf, XPhos, SPhos, Buchwald ligands | Electron-rich, bulky phosphine ligands can accelerate the oxidative addition and reductive elimination steps, improving yields and turnover numbers, especially with less reactive halides (e.g., chlorides).[10] |

| Base | Na₂CO₃, K₂CO₃, Cs₂CO₃, K₃PO₄ | The base is crucial for the transmetalation step. Carbonates are commonly used. Stronger bases like phosphates or cesium carbonate can be effective for challenging couplings.[12] |

| Solvent System | Dioxane/H₂O, Toluene/H₂O, DMF, Acetonitrile/H₂O | A mixture of an organic solvent and water is common, as water can aid in dissolving the base and the boronate species. Anhydrous conditions can also be used depending on the specific substrates and catalyst system.[11][12] |

| Temperature | Room Temperature to >100°C | Most Suzuki couplings require heating to proceed at a reasonable rate. Microwave irradiation can significantly shorten reaction times.[11] |

Detailed Experimental Protocol

Synthesis of 3-(1H-pyrazol-4-yl)-pyridin-2-ylamine

-

To a reaction vessel (e.g., a microwave vial or a round-bottom flask equipped with a condenser), add 2-amino-3-bromopyridine (1.0 eq.), pyrazole-4-boronic acid pinacol ester (1.1-1.5 eq.), a palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and a base (e.g., Na₂CO₃, 2.5 eq.).[12]

-

Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen) several times.

-

Add a degassed solvent system, such as a 4:1 mixture of 1,4-dioxane and water.[12]

-

Heat the reaction mixture to 90-100°C with vigorous stirring for 6-12 hours, or until TLC or LC-MS analysis indicates complete consumption of the starting materials.[12]

-

Cool the reaction to room temperature and dilute with water and an organic solvent such as ethyl acetate.

-

Separate the organic layer, and extract the aqueous layer with additional ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane) to afford the pure 3-(1H-pyrazol-4-yl)-pyridin-2-ylamine.

Alternative Synthetic Strategies

While the Suzuki-Miyaura coupling is the workhorse for this transformation, other methods are emerging. Transition-metal-catalyzed C-H functionalization represents a more atom-economical approach, as it avoids the need to pre-functionalize the pyrazole ring with a boronic acid derivative.[13] These reactions involve the direct coupling of a C-H bond on the pyrazole with the C-X bond of the pyridine.[14][15][16] However, challenges such as regioselectivity and the need for specific directing groups can make these methods more complex to optimize for a given substrate pair.

Characterization

The final product, 3-(1H-pyrazol-4-yl)-pyridin-2-ylamine, should be thoroughly characterized to confirm its identity and purity. Expected analytical data would include:

-

¹H NMR: Resonances corresponding to the protons on both the pyridine and pyrazole rings, as well as the amine protons. For a similar compound, 3-(1H-pyrazol-1-yl)pyrazin-2-amine, characteristic signals appear in the aromatic region (δ 6.5-8.5 ppm) and a broad singlet for the NH₂ protons.[17]

-

¹³C NMR: Signals for all unique carbon atoms in the molecule.

-

Mass Spectrometry (MS): A molecular ion peak corresponding to the calculated mass of the compound (C₈H₈N₄, M.W. = 160.18 g/mol ).

-

Purity: Assessed by HPLC or LC-MS.

Conclusion

The synthesis of 3-(1H-pyrazol-4-yl)-pyridin-2-ylamine is reliably achieved through a convergent strategy centered on the Suzuki-Miyaura cross-coupling reaction. This approach offers flexibility in the synthesis of derivatives, as a wide variety of substituted pyridines and pyrazoles can be prepared and coupled. The key to a successful synthesis lies in the efficient preparation of the 2-amino-3-halopyridine and pyrazole-4-boronic acid ester precursors. By carefully selecting the catalyst, ligand, base, and solvent, the core coupling reaction can be optimized to provide high yields of the desired product. As the importance of this scaffold in medicinal chemistry continues to grow, the development of robust and scalable synthetic routes remains a critical endeavor for researchers in the field.

References

- CN110698506A - Synthesis method of pyrazole-4-boronic acid pinacol ester - Google Patents.

-

Buchwald-Hartwig Amination Reaction Explained: Definition, Examples, Practice & Video Lessons - Pearson. Available at: [Link]

-

Buchwald-Hartwig Amination - Wordpress. Available at: [Link]

-

A practical Buchwald-Hartwig amination of 2-bromopyridines with volatile amines - PubMed. Available at: [Link]

-

Buchwald-Hartwig Amination - Chemistry LibreTexts. Available at: [Link]

- CN102190697A - Synthesis method for 1-substitution-1H-pyrazol-4-boric acid pinacol ester - Google Patents.

-

Rh-Catalyzed C–H Functionalization of the (Pyrazol-5-yl)pyridine Core of GBT-440. Available at: [Link]

- CN114380853A - Preparation method of 4-pyrazole boronic acid pinacol ester - Google Patents.

-

Effective and Variable Functionalization of Pyrazolo[1,5-a]pyridines Involving Palladium-Catalyzed Coupling Reactions - ResearchGate. Available at: [Link]

-

Sustainable Synthetic Approach for (Pyrazol-4-ylidene)pyridines By Metal Catalyst-Free Aerobic C(sp2)–C(sp3) Coupling Reactions between 1-Amino-2-imino-pyridines and 1-Aryl-5-pyrazolones - PMC. Available at: [Link]

-

Synthesis of 3-aryl-2-phosphinoimidazo[1,2-a]pyridine ligands for use in palladium-catalyzed cross-coupling reactions - RSC Publishing. Available at: [Link]

-

Orchestrated Triple C-H Activation Reactions Using Two Directing Groups: Rapid Assembly of Complex Pyrazoles | Scilit. Available at: [Link]

-

Palladium-catalyzed oxidative homocoupling of pyrazole boronic esters to access versatile bipyrazoles and the flexible metal–organic framework Co(4,4 - RSC Publishing. Available at: [Link]

-

Synthesis of 3-(pyridine-2-yl)-4,5-dihydro-1H-pyrazole-1-thiocarboxamides and their copper(II) complexes - Arabian Journal of Chemistry. Available at: [Link]

-

Synthesis and SAR of 4-(pyrazol-3-yl)-pyridines as novel c-Jun N-terminal kinase inhibitors. Available at: [Link]

-

Transition-metal-catalyzed C–H functionalization of pyrazoles - Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]

-

Recent Advances in Synthesis and Properties of Pyrazoles - MDPI. Available at: [Link]

-

Synthesis of diversely substituted pyridin-2(1H)-ones and in vivo evaluation of their anti-allodynic effect on cutaneous inflammatory mechanical allodynia - PMC. Available at: [Link]

- US3096337A - Process for the preparation of amino-halogenopyridines - Google Patents.

-

An Efficient Microwave-Assisted Suzuki Reaction using a New Pyridine-Pyrazole/Pd(II) Species as Catalyst in Aqueous Media - PMC. Available at: [Link]

- DE102009012471A1 - Preparing a 2-amino pyridine derivative comprises reacting an open-chain nitrile precursor with a nitrogen containing compound in a cyclization reaction - Google Patents.

-

Discovery of 4-{4-[3-(Pyridin-2-yl)-1H-pyrazol-4-yl]pyridin-2-yl}-N-(tetrahydro-2H- pyran-4-yl)benzamide (GW788388): A Potent, Selective, and Orally Active Transforming Growth Factor-β Type I Receptor Inhibitor | Journal - ACS Publications. Available at: [Link]

-

1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications - MDPI. Available at: [Link]

-

Synthesis of 4-substituted pyrazole-3,5-diamines via Suzuki–Miyaura coupling and iron-catalyzed reduction - Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]

-

1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications - PMC. Available at: [Link]

-

Improved Synthesis of 2-Amino-3-cyanopyridines in Solvent Free Conditions under Microwave Irradiation† - Journal of Chemical Research, Synopses (RSC Publishing). Available at: [Link]

-

Preparation method of 2-amino-3-nitro pyridine - Eureka | Patsnap. Available at: [Link]

-

Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC. Available at: [Link]

-

Recent advances in the therapeutic applications of pyrazolines - PMC. Available at: [Link]

-

Photochemical C3-amination of pyridines via Zincke imine intermediates. Available at: [Link]

-

Design, synthesis and characterization of 1H-pyridin-4-yl-3,5- disubstituted indazoles and their AKT inhibition. Available at: [Link]

-

Suzuki‐Miyaura coupling of 4H‐Indazol‐4‐ones/Pyrazoles with aryl... - ResearchGate. Available at: [Link]

-

3-(1H-pyrazole-1-yl/1H-1,2,4-triazole-1-yl)-N- propananilide Derivatives. Available at: [Link]

-

(PDF) Synthesis of 3-(pyridine-2-yl)-4,5-dihydro-1H-pyrazole-1-thiocarboxamides and their copper(II) complexes - ResearchGate. Available at: [Link]

Sources

- 1. Synthesis and SAR of 4-(pyrazol-3-yl)-pyridines as novel c-Jun N-terminal kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. ias.ac.in [ias.ac.in]

- 4. Preparation method of 2-amino-3-nitro pyridine - Eureka | Patsnap [eureka.patsnap.com]

- 5. DE102009012471A1 - Preparing a 2-amino pyridine derivative comprises reacting an open-chain nitrile precursor with a nitrogen containing compound in a cyclization reaction - Google Patents [patents.google.com]

- 6. Improved Synthesis of 2-Amino-3-cyanopyridines in Solvent Free Conditions under Microwave Irradiation† - Journal of Chemical Research, Synopses (RSC Publishing) [pubs.rsc.org]

- 7. US3096337A - Process for the preparation of amino-halogenopyridines - Google Patents [patents.google.com]

- 8. chemimpex.com [chemimpex.com]

- 9. CN110698506A - Synthesis method of pyrazole-4-boronic acid pinacol ester - Google Patents [patents.google.com]

- 10. Synthesis of 3-aryl-2-phosphinoimidazo[1,2- a ]pyridine ligands for use in palladium-catalyzed cross-coupling reactions - RSC Advances (RSC Publishing) DOI:10.1039/C9RA02200G [pubs.rsc.org]

- 11. An Efficient Microwave-Assisted Suzuki Reaction using a New Pyridine-Pyrazole/Pd(II) Species as Catalyst in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Transition-metal-catalyzed C–H functionalization of pyrazoles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 14. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 15. researchgate.net [researchgate.net]

- 16. Orchestrated Triple C-H Activation Reactions Using Two Directing Groups: Rapid Assembly of Complex Pyrazoles | Scilit [scilit.com]

- 17. pdf.benchchem.com [pdf.benchchem.com]

A Technical Guide to the Physicochemical Properties of 3-(1H-pyrazol-4-yl)-pyridin-2-ylamine

Executive Summary

In the landscape of modern drug discovery, the adage "the molecule is the medicine" has never been more salient. The success or failure of a potential therapeutic agent is profoundly dictated by its intrinsic physicochemical properties. These characteristics govern every aspect of a drug's journey, from its dissolution and absorption to its distribution, metabolism, excretion, and ultimately, its interaction with the biological target.[1][2] This guide provides an in-depth analysis of 3-(1H-pyrazol-4-yl)-pyridin-2-ylamine, a heterocyclic compound featuring the pyrazole and aminopyridine scaffolds—both considered "privileged structures" in medicinal chemistry for their versatile binding capabilities.[3] We will dissect the core physicochemical attributes of this molecule, including its acid dissociation constant (pKa), lipophilicity (logP/logD), and aqueous solubility. Furthermore, this document furnishes detailed, field-proven experimental protocols for the empirical determination of these critical parameters, empowering research and drug development professionals to validate predicted data and make informed decisions in their discovery programs.[4]

Core Molecular Profile

Understanding the fundamental structure of 3-(1H-pyrazol-4-yl)-pyridin-2-ylamine is the first step in characterizing its behavior. The molecule integrates a basic aminopyridine ring with a pyrazole moiety, a combination that presents multiple sites for hydrogen bonding and potential ionic interactions.

Figure 1: 2D Chemical Structure of 3-(1H-pyrazol-4-yl)-pyridin-2-ylamine

Table 1: Core Molecular Identifiers

| Identifier | Value |

| IUPAC Name | 3-(1H-pyrazol-4-yl)-pyridin-2-amine |

| Molecular Formula | C₈H₈N₄ |

| Molecular Weight | 160.18 g/mol |

Critical Physicochemical Properties & Their Impact in Drug Discovery

The interplay of a molecule's physicochemical properties determines its "drug-likeness" and potential for success as a therapeutic agent.[1] While experimental data for this specific molecule is not widely published, we can infer a likely profile based on computational predictions for closely related isomers and the known behavior of its constituent functional groups. These predictions serve as an essential starting point for experimental validation.

Table 2: Predicted Physicochemical Properties

| Property | Predicted Value | Source & Context |

| logP (Octanol-Water Partition Coefficient) | 0.770 | [5] (Predicted for isomer: 4-(1H-Pyrazol-1-yl)-3-pyridinamine) |

| Aqueous Solubility | 8.94 x 10⁻² mol/L | [5] (Predicted for isomer: 4-(1H-Pyrazol-1-yl)-3-pyridinamine) |

| pKa (Most Basic) | 4.63 | [5] (Predicted for isomer: 4-(1H-Pyrazol-1-yl)-3-pyridinamine) |

Acid Dissociation Constant (pKa)

The pKa value defines the pH at which a molecule exists in a 50:50 equilibrium between its protonated (ionized) and neutral forms. For a molecule like 3-(1H-pyrazol-4-yl)-pyridin-2-ylamine with multiple nitrogen atoms, several pKa values will exist. The ionization state is paramount as it directly influences solubility, membrane permeability, and the ability to form ionic bonds with a target receptor.[2]

-

Scientific Rationale: The 2-amino group and the pyridine ring nitrogen are the primary basic centers. At physiological pH (~7.4), a predicted basic pKa of around 4.63 suggests that the molecule will be predominantly in its neutral, non-ionized form.[5] This is generally favorable for crossing lipid cell membranes.[2] However, in the acidic environment of the stomach (pH 1-3), the molecule will be significantly protonated and thus more water-soluble, which can aid in dissolution.[2] The pyrazole ring also contains a weakly acidic N-H proton, which is typically deprotonated only at a very high pH.

Lipophilicity (logP & logD)

Lipophilicity, the affinity of a molecule for a lipid-like environment, is one of the most critical parameters in drug design.[6] It is measured as the partition coefficient (logP) for the neutral species or the distribution coefficient (logD) which accounts for all ionic species at a specific pH.[7][8]

-

Scientific Rationale: Lipophilicity is a double-edged sword. Adequate lipophilicity is required for a drug to pass through the lipid bilayers of cell membranes (e.g., intestinal wall, blood-brain barrier) and to engage with hydrophobic pockets in target proteins.[6] However, excessive lipophilicity (high logP) can lead to poor aqueous solubility, increased metabolic clearance, and off-target toxicity.[1] The predicted logP of 0.770 for a related isomer suggests a relatively balanced profile, falling well within the desirable "drug-like" chemical space often cited in guidelines like Lipinski's Rule of Five (logP ≤ 5).[5][7]

Aqueous Solubility

Aqueous solubility is a prerequisite for a drug to be absorbed from the gastrointestinal tract and distributed throughout the body via the bloodstream.[6] Poor solubility is a leading cause of attrition in drug development pipelines.[4]

-

Scientific Rationale: The predicted high water solubility for an isomer is encouraging.[5] This is likely attributable to the presence of multiple nitrogen atoms capable of acting as hydrogen bond acceptors and the amino and pyrazole N-H groups acting as hydrogen bond donors. This structural arrangement facilitates favorable interactions with water molecules. However, kinetic solubility, which measures the precipitation of a compound from a DMSO stock solution into an aqueous buffer, is often more relevant in early discovery screening and can differ from thermodynamic solubility.[9][10]

Protocols for Experimental Verification

Computational predictions provide valuable guidance, but they are no substitute for empirical data. The following section details standardized, robust protocols for the experimental determination of pKa, logD, and kinetic solubility.

Determination of pKa via Potentiometric Titration

This method directly measures pH changes as a function of added acid or base, allowing for the precise determination of the pKa at the half-equivalence point.[11]

Caption: Workflow for pKa determination by potentiometric titration.

Step-by-Step Methodology:

-

Preparation: Calibrate a potentiometer using standard aqueous buffers (e.g., pH 4, 7, and 10).[11] Prepare a solution of the test compound (e.g., 1 mM) in an appropriate solvent system, maintaining constant ionic strength with a salt like 0.15 M KCl.[11] Prepare standardized titrant solutions (e.g., 0.1 M HCl and 0.1 M NaOH).[11]

-

Titration: Place the compound solution in a vessel on a magnetic stirrer and purge with nitrogen to remove dissolved CO₂.[11] Immerse the calibrated pH electrode.

-

Data Collection: Add the titrant in small, precise increments, allowing the pH to stabilize before recording the reading. Continue this process well past the equivalence point.[12]

-

Analysis: Plot the recorded pH values against the volume of titrant added. The midpoint of the steepest part of this curve (the buffer region) corresponds to the pKa.[11] For greater accuracy, calculate the first derivative of the curve (ΔpH/ΔV); the peak of the derivative plot indicates the equivalence point. The pKa is the pH at exactly half of this equivalence point volume.[12]

Determination of logD (pH 7.4) via Shake-Flask Method

This is the gold-standard method for measuring lipophilicity, involving the direct measurement of a compound's distribution between n-octanol and an aqueous buffer.[7][13]

Caption: Workflow for logD determination by the shake-flask method.

Step-by-Step Methodology:

-

Phase Preparation: Prepare an aqueous buffer (e.g., phosphate-buffered saline, pH 7.4). Pre-saturate the n-octanol with the buffer and the buffer with n-octanol by mixing them overnight and then separating the phases. This prevents volume changes during the experiment.[14]

-

Partitioning: Add equal volumes of the pre-saturated n-octanol and buffer to a glass vial.[8] Add a small amount of a concentrated stock solution of the test compound (typically in DMSO) to the vial.

-

Equilibration: Seal the vial and shake or rotate it for a sufficient time (e.g., 1-4 hours) to allow the compound to reach partitioning equilibrium.[8]

-

Phase Separation: Centrifuge the vial at low speed to ensure a sharp separation between the aqueous and octanol layers.[9]

-

Quantification: Carefully withdraw a precise aliquot from each layer. Quantify the concentration of the compound in each aliquot using a suitable analytical method, such as LC-MS/MS, which offers high sensitivity and specificity.[8]

-

Calculation: The distribution coefficient (D) is the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. LogD is the base-10 logarithm of this ratio.[7]

Determination of Kinetic Solubility via Turbidimetry

This high-throughput method assesses how readily a compound precipitates when diluted from a DMSO stock into an aqueous buffer, which is relevant for early-stage screening.[15]

Caption: Workflow for kinetic solubility determination by turbidimetry.

Step-by-Step Methodology:

-

Preparation: Prepare a series of dilutions of the test compound in 100% DMSO, typically in a 96-well plate format.[15]

-

Assay Plate Setup: Dispense the chosen aqueous buffer (e.g., PBS, pH 7.4) into the wells of a clear microtiter plate.[16]

-

Compound Addition: Add a small volume (e.g., 2-5 µL) of each DMSO stock solution to the buffer-containing wells, resulting in a final DMSO concentration typically between 1-2%.[15][17]

-

Incubation: Mix the plate and incubate at a constant temperature (e.g., 25°C) for a set period (e.g., 1-2 hours) to allow for precipitation.[15]

-

Measurement: Use a nephelometer or plate reader to measure the light absorbance or scattering (turbidity) at a wavelength where the compound does not absorb (e.g., 620 nm).[15]

-

Analysis: The kinetic solubility is determined as the highest concentration at which the turbidity reading is not significantly above the background (buffer with DMSO only).[15]

Conclusion

3-(1H-pyrazol-4-yl)-pyridin-2-ylamine presents a promising scaffold for medicinal chemistry, with a predicted physicochemical profile that appears well-suited for drug development. Its predicted balance of solubility and lipophilicity, along with an ionization profile that should favor membrane passage at physiological pH, marks it as a molecule of interest. However, this technical guide underscores the absolute necessity of moving beyond prediction to rigorous experimental verification. The provided protocols for determining pKa, logD, and kinetic solubility offer a validated framework for generating the robust, high-quality data required to confidently advance a compound through the complex and demanding process of drug discovery.[4]

References

- Kyrlidis, A., & Gkizis, P. (2021). The impact of physicochemical and molecular properties in drug design: navigation in the "drug-like" chemical space. PubMed.

- ACD/Labs. (2024). Balancing Act: Optimizing Physicochemical Properties for Successful Drug Discovery. ACD/Labs Blog.

- Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration. Creative Bioarray.

- Rajnish, K. (2015). Importance of Physicochemical Properties In Drug Discovery. Research Article.

- AxisPharm. (n.d.). Kinetic Solubility Assays Protocol. AxisPharm.

- Malik, R., & Kamble, G. (2014). Physicochemical property of drug molecules with respect to drug actions. Journal of Bio-Innovation.

- Sharma, R., et al. (2024). The role of physicochemical and topological parameters in drug design. Frontiers in Chemistry.

- Domainex. (n.d.). Turbidimetric (Kinetic) Solubility Assay. Domainex.

- Encyclopedia.pub. (2022). Methods for Determination of Lipophilicity. Encyclopedia.pub.

- Enamine. (n.d.). Shake-Flask Aqueous Solubility Assay. Enamine.

- University of Louisiana Monroe. (n.d.). Experiment # 11: Spectroscopic determination of indicator pKa. ULM Chemistry.

- PharmaEducation. (2025). 5 Easy Methods to Calculate pKa. PharmaEducation.

- Subirats, X., et al. (2015). Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts. European Journal of Pharmaceutical Sciences.

- BMG LABTECH. (n.d.). Kinetic solubility automated screen. BMG LABTECH.

- Kheylik, Y. (2024). LogP / LogD shake-flask method v1. ResearchGate.

- Journal of Chemistry. (2013). Design of a Modified Kinetic Solubility Determination Method at Laboratory Level for Early Drug Discovery. Asian Journal of Chemistry.

- BenchChem. (2025). Application Note and Synthesis Protocol for 3-(1H-pyrazol-1-yl)pyrazin-2-amine. BenchChem.

- BioDuro. (n.d.). ADME LogP LogD Assay. BioDuro.

- MDPI. (2022). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. MDPI.

- US EPA. (n.d.). 4-(1H-Pyrazol-1-yl)-3-pyridinamine Properties. CompTox Chemicals Dashboard.

Sources

- 1. The impact of physicochemical and molecular properties in drug design: navigation in the "drug-like" chemical space - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. jbino.com [jbino.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Importance of Physicochemical Properties In Drug Discovery. (Review Article) | RA Journal of Applied Research [rajournals.in]

- 5. CompTox Chemicals Dashboard [comptox.epa.gov]

- 6. Balancing Act: Optimizing Physicochemical Properties for Successful Drug Discovery - PharmaFeatures [pharmafeatures.com]

- 7. researchgate.net [researchgate.net]

- 8. ADME LogP LogD Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]

- 9. enamine.net [enamine.net]

- 10. asianpubs.org [asianpubs.org]

- 11. creative-bioarray.com [creative-bioarray.com]

- 12. pharmaguru.co [pharmaguru.co]

- 13. encyclopedia.pub [encyclopedia.pub]

- 14. Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Turbidimetric (Kinetic) Solubility Assay | Domainex [domainex.co.uk]

- 16. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]

- 17. bmglabtech.com [bmglabtech.com]

Mechanism of Action: 3-(1H-pyrazol-4-yl)-pyridin-2-ylamine as a Core Kinase Inhibitor Scaffold

A Technical Guide to Structural Biology, Target Profiling, and Experimental Validation

Executive Summary & Pharmacophore Overview

The 3-(1H-pyrazol-4-yl)-pyridin-2-ylamine (or 2-aminopyridine-3-pyrazole) motif is a highly privileged pharmacophore in modern targeted oncology. Recognized for its potent ATP-competitive inhibition of receptor tyrosine kinases (RTKs) such as ALK, c-MET, and Aurora kinases, this scaffold serves as the structural foundation for several clinical-stage therapeutics[1].

As a Senior Application Scientist, I approach the validation of this scaffold not merely as a screening exercise, but as a thermodynamic and structural puzzle. This whitepaper provides an in-depth technical analysis of the scaffold's mechanism of action (MoA), its structural biology, and the rigorously self-validating experimental workflows required to prove target engagement.

Structural Biology & Mechanism of Action

The primary MoA of 3-(1H-pyrazol-4-yl)-pyridin-2-ylamine derivatives is competitive binding at the ATP-binding pocket of the kinase domain. The architecture of this scaffold is meticulously designed to exploit the thermodynamic landscape of the kinase hinge region.

-

Bidentate Hinge-Binding Thermodynamics: The 2-aminopyridine core acts as a bidentate hydrogen-bond donor/acceptor system. The exocyclic 2-amino group donates a hydrogen bond to the backbone carbonyl of the hinge region (e.g., Met1199 in ALK), while the pyridine nitrogen accepts a hydrogen bond from the backbone amide NH of the same residue[2].

-

Gatekeeper and Solvent Channel Interactions: The pyrazole ring at the 3-position projects towards the gatekeeper residue or the solvent-exposed channel. The 1H-pyrazole moiety can participate in additional water-mediated hydrogen bonding networks or dictate the rotational conformation of the scaffold, effectively locking the kinase in an inactive conformation and preventing the phosphorylation cascades that drive tumor cell proliferation[1].

Figure 1: Inhibition of RTK signaling pathways by the 3-(1H-pyrazol-4-yl)-pyridin-2-ylamine scaffold.

Quantitative Data: Target Profiling & Binding Kinetics

To establish the kinetic selectivity of the 3-(1H-pyrazol-4-yl)-pyridin-2-ylamine scaffold, biochemical potency (

Table 1: Representative Profiling Data for a Model 3-(1H-pyrazol-4-yl)-pyridin-2-ylamine Derivative

| Kinase Target | Biochemical | SPR | Association Rate ( | Dissociation Rate ( | Residence Time ( |

| ALK (WT) | 4.2 | 5.1 | 3.8 | ||

| c-MET | 12.5 | 15.0 | 1.8 | ||

| Aurora A | 8.9 | 10.2 | 2.3 |

Experimental Workflows for MoA Validation

To ensure scientific integrity, the validation of this scaffold relies on orthogonal, self-validating protocols. We employ biochemical assays for potency, Surface Plasmon Resonance (SPR) for kinetics, and X-ray crystallography for structural confirmation.

Figure 2: Step-by-step MoA validation workflow for 2-aminopyridine kinase inhibitors.

Protocol 1: Biochemical Kinase Profiling (ADP-Glo Assay)

Causality: Traditional kinase assays often use low, non-physiological ATP concentrations, leading to artificially inflated inhibitor potencies. We utilize the ADP-Glo luminescent assay because its high ATP tolerance allows us to rigorously test ATP-competitive behavior at physiological ATP concentrations (1 mM), preventing false positives[4]. Step-by-Step Methodology:

-

Reagent Preparation: Prepare 1X Kinase Reaction Buffer. Dilute the 3-(1H-pyrazol-4-yl)-pyridin-2-ylamine compound in 100% DMSO, then perform a 10-point 3-fold serial dilution in buffer (final DMSO = 1%).

-

Reaction Assembly: Combine recombinant kinase (e.g., ALK), specific substrate peptide, and the compound in a solid white 384-well plate.

-

Initiation: Add ultra-pure ATP to a final concentration of 1 mM. Incubate for 60 minutes at room temperature (RT).

-

Termination & Depletion: Add an equal volume of ADP-Glo™ Reagent to terminate the kinase reaction and completely deplete unreacted ATP. Incubate for 40 minutes at RT.

-

Detection: Add Kinase Detection Reagent to convert the generated ADP back to ATP, driving a luciferase/luciferin reaction. Incubate for 30 minutes.

-

Readout: Measure luminescence. Calculate the

using a 4-parameter logistic non-linear regression model. Self-Validation Check: Include a "no-enzyme" control (background baseline) and a "vehicle" control (maximum activity). The stringent ATP depletion step ensures the luminescent signal strictly correlates with the ADP produced by active kinase.

Protocol 2: Surface Plasmon Resonance (SPR) Binding Kinetics

Causality: While

-

Sensor Chip Preparation: Immobilize an anti-His antibody on a CM5 sensor chip via standard amine coupling chemistry.

-

Ligand Capture: Capture the His-tagged kinase domain onto the active flow cell (aiming for ~1000 RU). Leave the reference flow cell blank.

-

Analyte Preparation: Prepare a 2-fold dilution series of the compound (0.1 nM to 100 nM) in running buffer containing exactly 2% DMSO.

-

Injection (Association): Inject the compound over both flow cells at a high flow rate (50 µL/min) for 60 seconds to minimize mass transport limitations.

-

Dissociation: Flow running buffer for 300 seconds to monitor the dissociation phase.

-

Data Processing: Double-reference the data (subtract the reference flow cell and blank buffer injections). Fit the sensograms to a 1:1 Langmuir binding model to derive

,

Protocol 3: X-Ray Crystallography (Co-crystallization)

Causality: To definitively prove the bidentate hinge-binding hypothesis, high-resolution structural data is required. Co-crystallization physically maps the atomic interactions between the 2-aminopyridine core and the kinase hinge[2]. Step-by-Step Methodology:

-

Protein Purification: Express and purify the kinase domain using Ni-NTA affinity chromatography followed by size-exclusion chromatography (SEC).

-

Complex Formation: Incubate the purified kinase (10 mg/mL) with a 3-fold molar excess of the compound for 2 hours at 4°C.

-

Crystallization: Set up hanging-drop vapor diffusion plates using a sparse-matrix screen (e.g., PEG/Ion).

-

Harvesting: Cryoprotect the resulting crystals in mother liquor supplemented with 20% glycerol and flash-freeze in liquid nitrogen.

-

Data Collection: Collect diffraction data at a synchrotron source. Solve the structure using molecular replacement against a known apo-structure. Self-Validation Check: The

difference electron density map must clearly resolve the bidentate hydrogen bonds between the 2-aminopyridine motif and the kinase hinge region before final coordinate refinement.

References

- Title: 2-AMINOPYRIDINE KINASE INHIBITORS (US Patent 8,178,668 B2)

-

Title: Structure of the Human Anaplastic Lymphoma Kinase in Complex with a Pyrazolyl-Pyridin-2-amine Derivative (PDB: 4CCB) Source: RCSB Protein Data Bank URL: [Link]

-

Title: ADP-Glo: A Bioluminescent and homogeneous ADP monitoring assay for kinases Source: Assay and Drug Development Technologies (PubMed) URL: [Link]

-

Title: Compound Selectivity and Target Residence Time of Kinase Inhibitors Studied with Surface Plasmon Resonance Source: Analytical Biochemistry (PubMed) URL: [Link]

Sources

- 1. 3-(3,4-dihydro-1H-isoquinolin-2-yl)-5-(1-piperidin-4-yl-1H-pyrazol-4-yl)-pyridin-2-ylamine - CAS号 1175278-85-9 - 摩熵化学 [molaid.com]

- 2. rcsb.org [rcsb.org]

- 3. Compound Selectivity and Target Residence Time of Kinase Inhibitors Studied with Surface Plasmon Resonance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. ADP-Glo: A Bioluminescent and homogeneous ADP monitoring assay for kinases - PubMed [pubmed.ncbi.nlm.nih.gov]

Engineering Pyrazolyl-Pyridin-2-Ylamine Derivatives: A Technical Guide to Biological Activity and Therapeutic Applications

Executive Summary & Structural Rationale

The pyrazolyl-pyridin-2-ylamine scaffold has emerged as a highly versatile pharmacophore in modern drug discovery. Its modular architecture allows it to act as a "master key" for various biological targets, ranging from oncology and immunology to antimicrobial resistance.

The causality behind its broad-spectrum efficacy lies in its precise stereoelectronic properties. The pyrazole ring functions as a bioisostere for the adenine ring of ATP. By presenting a localized dipole and dual hydrogen-bond donor/acceptor sites, it forms critical bidentate interactions with the backbone amides in the hinge region of kinase active sites. Concurrently, the pyridin-2-ylamine moiety provides a rigid vector that projects into hydrophobic selectivity pockets, significantly increasing target residence time and isoform selectivity .

Oncology: Precision Kinase Inhibition

Pyrazolyl-pyridin-2-ylamine derivatives have demonstrated profound efficacy as competitive kinase inhibitors, particularly against targets driving cell cycle progression and apoptosis evasion.

PIM-1 Kinase and Hepatocellular Carcinoma

Recent synthetic efforts have yielded pyrazolyl-pyridine conjugates with exceptional potency against PIM-1 kinase, a key driver in liver cancer. Compound 9, a novel pyrazolyl nicotinonitrile derivative, exhibited an

CDK2 Inhibition and Cell Cycle Arrest

Structurally related pyrazoline hybrids have been engineered to target Cyclin-Dependent Kinase 2 (CDK2). By mimicking the ATP transition state, these derivatives achieve nanomolar inhibition (

Immunomodulation: Resolving Inflammation

Beyond oncology, the scaffold exhibits potent anti-inflammatory properties by modulating dual signaling pathways. In experimental models of Inflammatory Bowel Disease (IBD), novel pyrazolyl-pyridine derivatives (e.g., TAEO) have shown the ability to suppress pro-inflammatory cascades while simultaneously rescuing antioxidant defenses .

Mechanistically, the compound inhibits the phosphorylation of p38 MAPK and the nuclear translocation of NF-κB , drastically reducing the expression of TNF-α, IL-1β, and TGF-β. Simultaneously, it acts as an electrophilic activator of the Nrf2 pathway, upregulating cytoprotective enzymes like HO-1.

Figure 1: Dual immunomodulatory signaling pathway of pyrazolyl-pyridin-2-ylamine derivatives. [3]

Antimicrobial and Insecticidal Applications

The versatility of the 5-aminopyrazole core extends to infectious diseases and agrochemicals .

-

Antitubercular Activity: Sulfonamide-based pyrazole-clubbed pyrazolines have demonstrated remarkable efficacy against Mycobacterium tuberculosis (H37Rv strain). By docking into the active site of mycobacterial enoyl reductase (InhA), compounds achieved a Minimum Inhibitory Concentration (MIC) of 12.5 μg/mL, rivaling rifampicin .

-

Insecticidal Efficacy: Halogenated pyrazolyl-pyridin-2-amine derivatives exhibit potent insecticidal activity by antagonizing the γ-aminobutyric acid (GABA)-regulated chloride channels in insect neurons, a mechanism shared with the commercial pesticide fipronil .

Quantitative Efficacy Landscape

The following table synthesizes the biological activity of key pyrazolyl-pyridine derivatives across various therapeutic domains:

| Compound Class / Derivative | Target / Disease Model | Key Efficacy Metric | Reference Standard |

| Pyrazolyl-nicotinonitrile (Cmpd 9) | PIM-1 Kinase (HepG2) | Staurosporine (16.7 nM) | |

| Pyrazoline-thiophene (Cmpd 4p) | CDK2 (MCF-7) | Roscovitine (700 nM) | |

| Pyrazole-clubbed pyrazoline | M. tuberculosis (InhA) | MIC = 12.5 μg/mL | Rifampicin (40.0 μg/mL) |

| Pyrazolyl-pyridine (TAEO) | In vivo Colitis (TNBS) | ↓ TNF-α (p < 0.001) | Dexamethasone |

| Phenyl-pyrazol-pyridin-2-amine | Insecticidal (Cockroach) | 100% Mortality at 24h | Parathion / Fipronil |

Self-Validating Experimental Workflows

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. They incorporate mandatory quality control gates to prevent false positives—a common issue with highly conjugated, fluorescent heterocyclic compounds.

Workflow A: TR-FRET Kinase Inhibition Profiling (PIM-1/CDK2)

Causality Check: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is explicitly chosen over standard luminescent ATP-depletion assays. TR-FRET is ratiometric, which mathematically eliminates compound auto-fluorescence and inner-filter effects inherent to pyrazolyl-pyridine derivatives.

-

Reagent Preparation: Prepare PIM-1 kinase, biotinylated peptide substrate, and Europium-labeled anti-phospho antibody in HEPES buffer (pH 7.4). Validation: Include Staurosporine as a positive control to verify dynamic range.

-

Compound Titration: Dispense the pyrazolyl-pyridin-2-ylamine derivative in a 10-point, 3-fold serial dilution (starting at 10 μM) into a 384-well plate using acoustic liquid handling. Validation: Maintain DMSO concentration strictly at 1% across all wells to prevent solvent-induced enzyme denaturation.

-

Reaction Assembly: Initiate the reaction by adding ATP. Critical Step: ATP concentration must be maintained exactly at its apparent Michaelis constant (

) for the specific kinase. This ensures the assay is highly sensitive to competitive ATP-site inhibitors, allowing accurate calculation of the inhibition constant ( -

Incubation & Detection: Incubate for 60 minutes at room temperature. Stop the reaction with EDTA. Read the plate on a multi-mode reader (Excitation: 340 nm; Emission: 615 nm and 665 nm).

-

Data Validation: Calculate the Z'-factor using the high (DMSO) and low (Staurosporine) controls. Pass Criteria: The assay is only valid if Z' > 0.6, ensuring robust signal-to-noise ratio.

Figure 2: Self-validating TR-FRET experimental workflow for kinase inhibition profiling.

Workflow B: In Vivo Anti-Inflammatory Validation (TNBS-Induced Colitis)

Causality Check: The TNBS (2,4,6-trinitrobenzenesulfonic acid) model is selected because it heavily relies on p38 MAPK and NF-κB driven Th1-type inflammation, perfectly matching the mechanistic target of the pyrazolyl-pyridine compounds.

-

Induction: Administer TNBS intrarectally to male BALB/c mice. Validation: Include a sham-treated group (vehicle only) to establish baseline mucosal health.

-

Dosing Regimen: Administer the pyrazolyl-pyridine derivative orally at 30 mg/kg and 100 mg/kg for 7 days. Validation: Include a Dexamethasone (1 mg/kg) positive control cohort.

-

Tissue Harvest & Biomarker Quantification: Euthanize subjects and excise the colon. Homogenize tissue and perform sandwich ELISA for TNF-α and IL-1β.

-

Histopathological Validation: Perform H&E staining. Pass Criteria: Scoring must be conducted by a blinded pathologist to eliminate observer bias, evaluating crypt architecture loss and leukocyte infiltration on a standardized 0-5 scale.

References

-

Morsy, M. S., et al. "Synthesis of novel pyridine and pyrazolyl pyridine conjugates with potent cytotoxicity against HepG2 cancer cells as PIM-1 kinase inhibitors and caspase activators." RSC Advances, 2024.[Link]

-

Nafie, M. S., et al. "Exploring pyrazoline-thiophene hybrids as CDK2 inhibitors: synthesis, mechanism, biological studies, and computational insights." RSC Advances, 2024. [Link]

-

Alqudah, A., et al. "Therapeutic potential of a novel pyrazolyl-pyridine derivative in the treatment of experimental colitis." Applied Biochemistry and Biotechnology, 2026.[Link]

-

Fassihi, A., et al. "Amino-Pyrazoles in Medicinal Chemistry: A Review." International Journal of Molecular Sciences (MDPI), 2023.[Link]

-

"Development of Novel Sulfonamide-Based Pyrazole-Clubbed Pyrazoline Derivatives: Synthesis, Biological Evaluation, and Molecular Docking Study." ACS Omega, 2025. [Link]

-

"Biological Studies of some New Substituted Phenyl pyrazol pyridin-2-amine derivatives." Sphinx Knowledge House, 2025.[Link]

Crystallographic Profiling of 3-(1H-pyrazol-4-yl)-pyridin-2-ylamine: Conformational Dynamics and Hinge-Binding Mechanics

The Privileged Scaffold Paradigm

The 3-(1H-pyrazol-4-yl)-pyridin-2-ylamine molecule is a foundational pharmacophore in modern structure-based drug design (SBDD). While the 2-aminopyridine core is a well-established hinge-binding motif in kinase inhibitors, the specific substitution of a 1H-pyrazol-4-yl group at the 3-position introduces unique crystallographic and thermodynamic properties[1]. This scaffold is not only pivotal in oncology (e.g., targeting ALK, ROS1, and c-Met) but has also been repurposed for G protein-coupled receptor (GPCR) targeting, such as positive allosteric modulators (PAMs) for the M4 muscarinic acetylcholine receptor[2].

Conformational Mechanics & Dihedral Constraints

The defining structural feature of 3-(1H-pyrazol-4-yl)-pyridin-2-ylamine is the steric interplay between the 2-amino group and the 3-pyrazole ring.

Causality of Conformation: In an unsubstituted 2-aminopyridine, the ring is planar. However, placing a bulky pyrazole at the 3-position creates a severe steric clash with the adjacent amino protons. To resolve this, the molecule adopts a pre-organized, out-of-plane conformation. X-ray crystallographic data consistently shows a dihedral angle of 40°–60° between the pyridine and pyrazole rings. This pre-organization is thermodynamically advantageous: it reduces the entropic penalty upon binding, as the molecule is already "locked" into the bioactive conformation required to project into deep solvent channels or allosteric pockets[1].

Kinase Hinge-Binding Architecture

When bound to the ATP-binding site of kinases, the 2-aminopyridine core acts as a highly efficient donor-acceptor pair. The pyridine nitrogen (H-bond acceptor) and the 2-amino group (H-bond donor) interact directly with the backbone amides and carbonyls of the kinase hinge region (e.g., E2027 and M2029 in ROS1)[3]. The 3-pyrazole ring, forced out of plane, projects towards the gatekeeper residue or the solvent-exposed front, providing a vector for further chemical derivatization, such as macrocyclization[1].

Fig 1: Hinge-binding interaction network of the 3-(1H-pyrazol-4-yl)-pyridin-2-ylamine scaffold.

Quantitative Crystallographic Data

To standardize the evaluation of this scaffold, we summarize the typical hydrogen bond geometries and refinement statistics observed in high-resolution co-crystal structures.

Table 1: Hydrogen Bond Geometry in Kinase Complexes

| Donor (D) | Acceptor (A) | Kinase Target | Distance (D···A) (Å) | Angle (D-H···A) (°) |

| Pyridine-N (Ligand) | Met2029-NH (ROS1) | ROS1 | 2.85 - 2.95 | 155 - 165 |

| 2-Amino-NH (Ligand) | Glu2027-C=O (ROS1) | ROS1 | 2.75 - 2.88 | 140 - 150 |

| Pyridine-N (Ligand) | Met1160-NH (c-Met) | c-Met | 2.90 - 3.05 | 150 - 160 |

| 2-Amino-NH (Ligand) | Pro1158-C=O (c-Met) | c-Met | 2.80 - 2.95 | 145 - 155 |

Table 2: Standard X-Ray Diffraction & Refinement Statistics

| Parameter | Target Threshold | Validation Purpose |

| Resolution (Å) | 1.80 - 2.20 | Determines electron density clarity around the pyrazole ring. |

| R-work / R-free | < 0.20 / < 0.25 | Prevents model overfitting to the diffraction data. |

| Ramachandran Favored | > 95% | Validates the thermodynamic stability of the protein backbone. |

| Ligand B-factor (Ų) | 20 - 40 | Indicates ligand flexibility and full pocket occupancy. |

Self-Validating Co-Crystallization Protocol

Generating high-resolution diffracting crystals of the 3-(1H-pyrazol-4-yl)-pyridin-2-ylamine scaffold bound to a target protein requires a rigorous workflow. Every step must include a quality control checkpoint to ensure causality between the experimental input and the structural output.

Fig 2: Self-validating co-crystallization workflow for scaffold-protein complexes.

Step-by-Step Methodology:

-

Protein Preparation & Quality Control: Express the target kinase domain in Sf9 cells. Purify via Ni-NTA and Size Exclusion Chromatography (SEC). Validation: Use intact mass spectrometry to confirm the absence of post-translational modifications that could occlude the ATP pocket.

-

Complex Formation & Thermodynamic Validation: Incubate the purified protein (10 mg/mL) with a 3-fold molar excess of the 3-(1H-pyrazol-4-yl)-pyridin-2-ylamine scaffold. Validation: Perform Differential Scanning Fluorimetry (DSF). A positive thermal shift (ΔTm > 2°C) confirms orthosteric binding before setting up crystallization trials, preventing wasted effort on empty apo-crystals.

-

Vapor Diffusion Crystallization: Set up hanging-drop vapor diffusion plates at 20°C using a precipitant solution (e.g., 20% PEG 3350, 0.2M Potassium Sodium Tartrate). Causality: The gradual vapor equilibration slowly drives the complex into supersaturation, allowing the rigid scaffold to pack efficiently into the lattice. Validation: Inspect drops under polarized light; true protein crystals will exhibit birefringence, distinguishing them from amorphous precipitate.

-

Data Collection: Cryoprotect the crystals in mother liquor supplemented with 20% glycerol and flash-freeze in liquid nitrogen. Collect X-ray diffraction data at a synchrotron source at 100K.

-

Phase Determination & Refinement: Solve the phase problem using Molecular Replacement (MR) with a homologous apo-structure. Refine the structure using Phenix or REFMAC5. Validation: Continuously monitor the R-free value. The R-free must remain below 0.25 to ensure the electron density map (2Fo-Fc) accurately reflects the scaffold's out-of-plane dihedral angle and is not an artifact of model bias.

References

-

Title: Design, synthesis and evaluation of novel 2-phenyl-3-(1H-pyrazol-4-yl) pyridine positive allosteric modulators for the M4 mAChR Source: NIH PMC URL: [Link]

-

Title: Structural Aspects of the ROS1 Kinase Domain and Oncogenic Mutations Source: MDPI URL: [Link]

-

Title: Rigid Scaffolds are Promising for Designing Macrocyclic Kinase Inhibitors Source: bioRxiv URL: [Link]

Sources

in vitro evaluation of 3-(1H-pyrazol-4-yl)-pyridin-2-ylamine

An In-Depth Technical Guide to the In Vitro Evaluation of 3-(1H-pyrazol-4-yl)-pyridin-2-ylamine

Executive Summary

The 3-(1H-pyrazol-4-yl)-pyridin-2-ylamine scaffold represents a privileged structure in modern medicinal chemistry, frequently identified as a core component of potent kinase inhibitors.[1][2] Its unique arrangement of hydrogen bond donors and acceptors allows for high-affinity interactions within the ATP-binding pocket of numerous kinases, making it a promising starting point for the development of targeted therapeutics.[1] This guide provides a comprehensive, field-proven framework for the systematic in vitro evaluation of this compound class. Moving beyond a simple recitation of protocols, we delve into the strategic rationale behind each experimental stage, from initial biochemical characterization to advanced cell-based validation. Our objective is to equip researchers, scientists, and drug development professionals with a robust, self-validating workflow to accurately profile candidate molecules, enabling data-driven decisions for advancing the most promising compounds toward preclinical development.

The Strategic Imperative for In Vitro Profiling

The journey from a promising chemical entity to a viable therapeutic candidate is fraught with challenges, most notably the high rate of attrition in later stages of development. A rigorous and logically sequenced in vitro evaluation strategy is paramount to mitigating this risk. For a compound like 3-(1H-pyrazol-4-yl)-pyridin-2-ylamine, whose activity is hypothesized to stem from kinase inhibition, this process serves three primary functions:

-

Target Identification and Validation: To definitively identify the primary biological target(s) and quantify the compound's potency.

-

Selectivity Profiling: To understand the compound's activity against a wide range of related and unrelated targets, which is a key predictor of potential off-target toxicities.

-

Translational Confidence: To bridge the gap between biochemical activity and cellular function, confirming that the compound engages its target in a physiological context and elicits the desired biological response.[3][4][5]

This guide outlines a multi-tiered approach, beginning with broad, high-throughput methods and progressively focusing on more complex, physiologically relevant assays.

Figure 1: A comprehensive workflow for the in vitro evaluation of a novel kinase inhibitor candidate.

Foundational Stage: Biochemical Characterization

Before any biological assessment, the integrity of the test compound must be assured. This non-negotiable first step prevents the generation of misleading or irreproducible data.

Physicochemical Property Assessment

A summary of essential physicochemical data is presented below. These parameters are critical for designing subsequent experiments and interpreting their outcomes. For instance, poor aqueous solubility can lead to artificially low potency measurements.

| Parameter | Method | Acceptance Criteria | Rationale |

| Purity | HPLC-UV, LC-MS | >95% | Ensures observed activity is from the target compound, not impurities. |

| Identity | ¹H NMR, HRMS | Structure Confirmed | Verifies the correct chemical entity was synthesized. |

| Aqueous Solubility | Nephelometry | >50 µM in buffer | Ensures compound remains in solution at test concentrations, preventing aggregation. |

| Chemical Stability | HPLC-UV over 48h | <10% degradation | Confirms compound integrity in assay buffer over the course of the experiment. |

Phase 1: Primary Target Identification and Potency

The core hypothesis for a pyrazole-pyridine compound is kinase inhibition. This phase aims to identify which of the >500 kinases in the human kinome are inhibited and to quantify the potency of these interactions.

Broad Kinase Panel Screening

The initial step is a broad screen against a large, representative panel of kinases (e.g., Eurofins DiscoverX KINOMEscan™, Reaction Biology HotSpot). The compound is typically tested at a single, high concentration (e.g., 1 to 10 µM) to cast a wide net for potential targets.

Causality Behind Experimental Choice: A single-point screen is a cost-and-time-effective method to rapidly identify the most sensitive kinases. It provides a "fingerprint" of the compound's selectivity, highlighting both intended targets and potential off-targets that could lead to toxicity later.

IC₅₀ Determination

For any kinase showing significant inhibition (e.g., >80%) in the primary screen, a full dose-response curve must be generated to determine the half-maximal inhibitory concentration (IC₅₀). This is a quantitative measure of the compound's potency.

Protocol: In Vitro Kinase Assay (Example: ADP-Glo™)

-

Reagent Preparation: Prepare assay buffer, kinase, substrate, and ATP solutions.

-

Compound Plating: Serially dilute 3-(1H-pyrazol-4-yl)-pyridin-2-ylamine in DMSO, then further dilute into assay buffer in a 384-well plate.

-

Kinase Reaction: Add kinase and substrate/ATP mix to the wells. Incubate at room temperature for a specified time (e.g., 60 minutes).

-

Signal Detection: Add ADP-Glo™ Reagent to stop the kinase reaction and deplete remaining ATP.

-

Luminescence Reading: Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal via luciferase. Read luminescence on a plate reader.

-

Data Analysis: Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic model to calculate the IC₅₀ value.

Hypothetical Data Presentation:

| Kinase Target | IC₅₀ (nM) | Hill Slope | R² |

| TGF-β Type I Receptor (ALK5) | 8.5 | 1.1 | 0.99 |

| Cyclin-Dependent Kinase 2 (CDK2) | 75 | 0.9 | 0.98 |

| PI3-Kinase γ | 450 | 1.0 | 0.97 |

| Bruton's Tyrosine Kinase (BTK) | >10,000 | N/A | N/A |

This data suggests a potent and selective inhibitor of ALK5.[6][7][8][9]

Mechanism of Inhibition (MoI) Studies

Given the pyrazole-pyridine scaffold's known propensity to target the ATP-binding site, it is crucial to confirm this mechanism.[1][10] This is typically done by running the kinase assay with varying concentrations of both the inhibitor and ATP.

Causality Behind Experimental Choice: An ATP-competitive inhibitor will show an increase in its apparent IC₅₀ value as the concentration of ATP increases. This confirms the mechanism of action and provides confidence that the compound is functioning as designed. Non-competitive or uncompetitive inhibitors would suggest an alternative binding mode that requires further investigation.

Phase 2: Cellular Activity and Target Validation

A compound that is potent in a biochemical assay may not be effective in a cellular environment due to poor membrane permeability, efflux, or intracellular metabolism.[3] Cell-based assays are therefore essential to validate the biochemical findings in a more physiologically relevant context.[4][11]

Figure 2: Mechanism of an ATP-competitive kinase inhibitor.

Cellular Target Engagement

The first question to answer is whether the compound can enter the cell and bind to its intended target. The NanoBRET™ Target Engagement Assay is a gold-standard method for this.[3] It measures the binding of a compound to a target protein within living cells in real-time.

Protocol: NanoBRET™ Target Engagement Assay

-

Cell Preparation: Transfect cells with a plasmid expressing the target kinase fused to a NanoLuc® luciferase.

-

Compound Treatment: Add serially diluted 3-(1H-pyrazol-4-yl)-pyridin-2-ylamine to the cells.

-

Tracer Addition: Add a fluorescently labeled tracer that also binds to the target kinase.

-

BRET Measurement: If the compound binds to the target, it will displace the tracer, leading to a decrease in the Bioluminescence Resonance Energy Transfer (BRET) signal.

-

Data Analysis: Calculate the EC₅₀ value from the dose-response curve, which reflects the compound's affinity for the target in intact cells.

Cellular Phospho-Substrate Assays

Confirming target engagement must be followed by confirming functional inhibition. This is achieved by measuring the phosphorylation status of a known downstream substrate of the target kinase.[11][12] For our hypothetical lead target ALK5, this would involve measuring the phosphorylation of Smad proteins.

Protocol: Western Blot for p-Smad

-

Cell Culture & Treatment: Plate a relevant cell line (e.g., HEK-293T) and starve overnight. Treat with various concentrations of the compound for 1-2 hours.

-

Stimulation: Stimulate the cells with the appropriate ligand (e.g., TGF-β1) to activate the pathway.

-

Lysis: Lyse the cells to extract total protein.

-

Electrophoresis & Transfer: Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Immunoblotting: Probe the membrane with primary antibodies specific for the phosphorylated substrate (e.g., anti-p-Smad2) and a total protein or loading control (e.g., anti-Actin).

-

Detection: Use a secondary antibody conjugated to HRP and a chemiluminescent substrate to visualize the bands.

-

Quantification: Densitometrically quantify the p-Smad2 signal, normalize it to the loading control, and determine the concentration at which the compound inhibits phosphorylation by 50% (cellular EC₅₀).

Cell Proliferation and Viability Assays

The ultimate goal of many kinase inhibitors is to halt the proliferation of cancer cells or other pathogenic cells.[2][13] Assays like the MTT or CellTiter-Glo® assay measure the metabolic activity of cells, which serves as a proxy for their viability and number.

Causality Behind Experimental Choice: This assay provides a crucial functional readout. While a phospho-substrate assay confirms target inhibition, a proliferation assay demonstrates whether that inhibition translates into a desired phenotypic outcome (e.g., anti-cancer activity). It connects target modulation to a therapeutic hypothesis.[1]

Early In Vitro ADME and Safety Profiling

A potent and cell-active compound can still fail if it has poor drug-like properties. Early in vitro assessment of ADME (Absorption, Distribution, Metabolism, and Excretion) and safety is a critical step in derisking a candidate.

| Parameter | Assay Type | Rationale |

| Metabolic Stability | Human Liver Microsome Assay | Predicts how quickly the compound will be cleared by metabolic enzymes in the liver. |

| CYP450 Inhibition | Fluorometric CYP Isoform Panel | Assesses the risk of drug-drug interactions by checking for inhibition of major cytochrome P450 enzymes. |

| hERG Inhibition | Patch-Clamp or Binding Assay | Screens for potential cardiotoxicity, a common cause of drug failure. |

| Plasma Protein Binding | Equilibrium Dialysis | Determines the fraction of compound bound to plasma proteins, as only the unbound fraction is pharmacologically active. |

Conclusion and Path Forward

The systematic provides a multi-dimensional profile of its biological activity. By integrating data from biochemical, cellular, and early safety assays, a clear picture of the compound's potential emerges. A successful candidate from this workflow would be characterized by:

-

High Potency: Nanomolar IC₅₀ against the primary target.

-

Defined Selectivity: A clean profile against a broad kinase panel, with at least a 100-fold selectivity window against closely related kinases.

-

Cellular Activity: Demonstrated target engagement and functional inhibition in cells at concentrations commensurate with its biochemical potency.

-

Favorable ADME/Safety: Good metabolic stability, low risk of CYP inhibition, and no hERG liability.

Compounds meeting these criteria possess a high probability of success in subsequent in vivo efficacy and safety studies, justifying their advancement as lead candidates.

References

-

Reaction Biology. (2024, August 13). Testing kinase inhibitors where it matters: Drug screening in intact cells. Reaction Biology. [Link]

-

Cancer Research. (2020, August 15). Abstract 4040: A cell-based screening assay to identify novel kinase inhibitors. Cancer Research. [Link]

-

Hilaris Publisher. (2024, May 28). Research on Pyrazole Derivatives via Molecular Modeling to Create Robust Rearranged during Transfection Kinase Inhibitors. Hilaris Publisher. [Link]

-

Profacgen. Cell-based Kinase Assays. Profacgen. [Link]

-

National Center for Biotechnology Information. (2024, September 12). Discovery of Pyrazolo[1,5- a]pyridine Derivatives as Potent and Selective PI3Kγ/δ Inhibitors. PubMed. [Link]

-

PLOS. (2016, September 6). A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance. PLOS ONE. [Link]

-

National Center for Biotechnology Information. (2016, September 6). A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance. PubMed. [Link]

-

Taylor & Francis Online. (2022, May 19). Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study. Taylor & Francis Online. [Link]

-

ACS Publications. (2021, April 29). Design, Synthesis, Anticancer Evaluation, Enzymatic Assays, and a Molecular Modeling Study of Novel Pyrazole–Indole Hybrids. ACS Omega. [Link]

-

ResearchGate. Pyrazole-containing kinase inhibitors targeting PI3K/AKT and MARK/ERK.... ResearchGate. [Link]

-

ACS Publications. (2006, March 16). Discovery of 4-{4-[3-(Pyridin-2-yl)-1H-pyrazol-4-yl]pyridin-2-yl}-N-(tetrahydro-2H- pyran-4-yl)benzamide (GW788388): A Potent, Selective, and Orally Active Transforming Growth Factor-β Type I Receptor Inhibitor. Journal of Medicinal Chemistry. [Link]

-

National Center for Biotechnology Information. (2020, August 15). Design, synthesis and biological activity evaluation of novel 4-((1-cyclopropyl-3-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl) oxy) pyridine-2-yl) amino derivatives as potent transforming growth factor-β (TGF-β) type I receptor inhibitors. PubMed. [Link]

-

MDPI. (2022, March 30). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Molecules. [Link]

-

Turkish Journal of Pharmaceutical Sciences. (2025, March 7). 3-(1H-pyrazole-1-yl/1H-1,2,4-triazole-1-yl)-N- propananilide Derivatives. Turkish Journal of Pharmaceutical Sciences. [Link]

-

ScienceDirect. (2024, July 9). Discovery of orally available 1H-pyrazolo [3, 4-d] pyrimidin-4-amine derivative as a novel BTK inhibitor. Arabian Journal of Chemistry. [Link]

-

National Center for Biotechnology Information. (2006, April 6). N-(tetrahydro-2H- pyran-4-yl)benzamide (GW788388): a potent, selective, and orally active transforming growth factor-beta type I receptor inhibitor. PubMed. [Link]

-

ACS Publications. (2021, August 12). Discovery and Toxicological Profiling of Aminopyridines as Orally Bioavailable Selective Inhibitors of PI3-Kinase γ. Journal of Medicinal Chemistry. [Link]

-

National Center for Biotechnology Information. (2011, September 15). 1H-pyrazol-4-yl)pyridines as inhibitors of TGF-β1 and activin A signalling. PubMed. [Link]

- Google Patents. WO2013046136A1 - 3-pyrimidin-4-yl-oxazolidin-2-ones as inhibitors of mutant idh.

-

National Center for Biotechnology Information. (2003, March 24). 1H-Pyrazolo[3,4-b]pyridine inhibitors of cyclin-dependent kinases. PubMed. [Link]

-

ResearchGate. (2017, February 3). Synthesis of 3-(pyridine-2-yl)-4,5-dihydro-1H-pyrazole-1-thiocarboxamides and their copper(II) complexes. ResearchGate. [Link]

Sources

- 1. hilarispublisher.com [hilarispublisher.com]

- 2. researchgate.net [researchgate.net]

- 3. reactionbiology.com [reactionbiology.com]

- 4. A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance | PLOS One [journals.plos.org]

- 5. A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Design, synthesis and biological activity evaluation of novel 4-((1-cyclopropyl-3-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl) oxy) pyridine-2-yl) amino derivatives as potent transforming growth factor-β (TGF-β) type I receptor inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Discovery of 4-{4-[3-(pyridin-2-yl)-1H-pyrazol-4-yl]pyridin-2-yl}-N-(tetrahydro-2H- pyran-4-yl)benzamide (GW788388): a potent, selective, and orally active transforming growth factor-beta type I receptor inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. 2-Phenyl and 2-heterocyclic-4-(3-(pyridin-2-yl)-1H-pyrazol-4-yl)pyridines as inhibitors of TGF-β1 and activin A signalling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. aacrjournals.org [aacrjournals.org]

- 11. Cell-based Kinase Assays - Profacgen [profacgen.com]

- 12. Discovery of Pyrazolo[1,5- a]pyridine Derivatives as Potent and Selective PI3Kγ/δ Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. pubs.acs.org [pubs.acs.org]

Rational Design and Evaluation of 3-(1H-Pyrazol-4-yl)-Pyridin-2-Ylamine Scaffolds as Potent Kinase Inhibitors

Executive Summary

The discovery and optimization of small-molecule kinase inhibitors heavily rely on privileged pharmacophores that can reliably anchor into the orthosteric ATP-binding pocket. Among these, the 3-(1H-pyrazol-4-yl)-pyridin-2-ylamine scaffold has emerged as a cornerstone in modern targeted oncology. This in-depth technical guide explores the structural causality behind this scaffold's efficacy, details the synthetic methodologies required for its assembly, and provides self-validating biochemical protocols for evaluating its target engagement.

Structural Biology & Pharmacophore Rationale

The 2-aminopyridine motif is a canonical hinge-binding scaffold, frequently utilized to anchor small molecules within the ATP-binding site of receptor tyrosine kinases (RTKs) such as c-Met, ALK, and ROS1[1]. The addition of a pyrazole ring at the 3-position represents a highly optimized evolution of this core.

Mechanistically, the 3-(1H-pyrazol-4-yl)-pyridin-2-ylamine scaffold operates through two synergistic structural features:

-

Bidentate Hinge Binding : The exocyclic 2-amino group serves as a hydrogen bond donor to the backbone carbonyl of a hinge residue (e.g., Pro1158 in c-Met), while the endocyclic pyridine nitrogen acts as a hydrogen bond acceptor from the backbone amide NH (e.g., Met1160)[2].

-

Conformational Locking & Vectoring : The strategic placement of the pyrazole ring at the 3-position allows the pyrazole nitrogen to form an intramolecular hydrogen bond with the 2-amino group. This "locks" the biaryl system into a coplanar conformation, significantly reducing the entropic penalty upon binding. Furthermore, the pyrazole acts as a rigid, directional linker extending into the hydrophobic DFG-out allosteric site or the solvent channel, allowing for further functionalization to enhance solubility and combat resistance mutations[2][3].

Figure 1: Bidentate hinge-binding and vectoring mechanism of the 2-aminopyridine-pyrazole scaffold.

Synthetic Methodology: The Suzuki-Miyaura Assembly

To construct the 3-(1H-pyrazol-4-yl)-pyridin-2-ylamine core, a palladium-catalyzed Suzuki-Miyaura cross-coupling is the industry standard[4]. This approach ensures high regioselectivity and tolerates diverse functional groups necessary for subsequent library enumeration.

Step-by-Step Protocol: Synthesis of the Core Scaffold

Causality Check: The use of a Boc-protected pyrazole boronic ester is critical. It prevents catalyst poisoning by the free pyrazole NH and suppresses unwanted homocoupling, ensuring a high-yielding cross-coupling event.

-

Reagent Preparation : In an oven-dried Schlenk flask, combine 3-bromo-pyridin-2-amine (1.0 eq) and 1-Boc-pyrazole-4-boronic acid pinacol ester (1.2 eq).

-

Catalyst Loading : Add Pd(dppf)Cl₂ (0.05 eq) and potassium carbonate (K₂CO₃, 3.0 eq). Rationale: Pd(dppf)Cl₂ is chosen for its large bite angle, which facilitates the reductive elimination step in sterically hindered ortho-substituted pyridines.

-

Solvent System : Suspend the mixture in a degassed solvent system of 1,4-Dioxane/H₂O (4:1 v/v). Rationale: Water is essential to dissolve the inorganic base, forming the highly active hydroxo-palladium intermediate that accelerates the transmetalation step.

-

Reaction Execution : Purge the flask with N₂ for 10 minutes. Heat the reaction mixture to 90°C for 12 hours under continuous magnetic stirring.

-